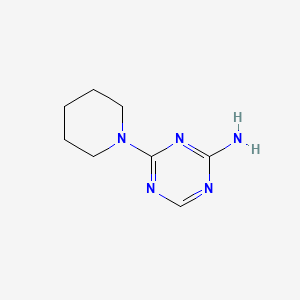

4-(Piperidin-1-yl)-1,3,5-triazin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-1-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5/c9-7-10-6-11-8(12-7)13-4-2-1-3-5-13/h6H,1-5H2,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKADPKWCIVAPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20495050 | |

| Record name | 4-(Piperidin-1-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32330-92-0 | |

| Record name | 4-(Piperidin-1-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(piperidin-1-yl)-1,3,5-triazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the heterocyclic compound 4-(piperidin-1-yl)-1,3,5-triazin-2-amine. This molecule belongs to the class of 1,3,5-triazines, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, including potential applications as antimicrobial, antiviral, and anticancer agents. The synthetic route detailed herein is based on the well-established method of sequential nucleophilic substitution of cyanuric chloride, a versatile and readily available starting material.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step nucleophilic substitution reaction starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for a controlled, stepwise introduction of different nucleophiles.

The general synthetic strategy involves:

-

Monosubstitution: Reaction of cyanuric chloride with one equivalent of piperidine at a low temperature to yield 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine.

-

Disubstitution: Subsequent reaction of the dichlorinated intermediate with an excess of ammonia at a higher temperature to replace a second chlorine atom and form the desired product.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of substituted 1,3,5-triazines.[1][2][3][4]

Step 1: Synthesis of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine

Materials:

-

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

-

Piperidine

-

Tetrahydrofuran (THF), anhydrous

-

Sodium carbonate (Na₂CO₃) or another suitable base (e.g., triethylamine)

-

Ice bath

-

Magnetic stirrer

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1 equivalent) in anhydrous THF.

-

Cool the solution to 0-5 °C using an ice bath.

-

Prepare a solution of piperidine (1 equivalent) and sodium carbonate (1.1 equivalents) in THF.

-

Add the piperidine solution dropwise to the cyanuric chloride solution over a period of 30-60 minutes, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated sodium chloride and any excess base.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

-

2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine (from Step 1)

-

Aqueous ammonia (concentrated solution)

-

1,4-Dioxane or a similar inert solvent

-

Reflux condenser

Procedure:

-

Dissolve the crude 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine (1 equivalent) in 1,4-dioxane.

-

Add an excess of concentrated aqueous ammonia (e.g., 5-10 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Add water to the mixture to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Quantitative Data

| Compound | Starting Materials | Yield (%) | Melting Point (°C) | Reference |

| 2-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-ylamino)acetic acid | 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine, Glycine | 79.0 | 211-214 | [2] |

| 2-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-ylamino)propanoic acid | 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine, Alanine | 78.1 | 126-128 | [2] |

| 4-((4-chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoic acid | N-(4,6-dichloro-1,3,5-triazin-2-yl)aminobenzoic acid, Piperidine | 90.3 | 284-287 (dec.) | [3] |

| 2-amino-4,6-dichloro-1,3,5-triazine | Cyanuric chloride, Ammonia | High | >300 | [4] |

Logical Workflow of Synthesis

The following diagram illustrates the logical steps and decision points in the synthesis and characterization of this compound.

Caption: Logical workflow for the synthesis and characterization.

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by identifying the types and connectivity of protons and carbons.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches of the amine and C=N stretches of the triazine ring.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Melting Point (MP) Analysis: To assess the purity of the final product.

-

Elemental Analysis: To determine the elemental composition (C, H, N) of the molecule.

This comprehensive guide provides the necessary theoretical and practical framework for the successful synthesis and characterization of this compound, a valuable compound for further investigation in drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Chemical Properties of 4-(piperidin-1-yl)-1,3,5-triazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of the heterocyclic compound 4-(piperidin-1-yl)-1,3,5-triazin-2-amine (CAS No. 32330-92-0). While direct and extensive research on this specific molecule is limited, this document compiles available data and provides inferred properties and experimental protocols based on closely related analogues. The s-triazine core is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities. This guide aims to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug discovery.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted s-triazine featuring an amino group and a piperidinyl moiety. Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 2-amino-4-piperidino-s-triazine, 2-Amino-4-(piperidin-1-yl)-1,3,5-triazine | [1] |

| CAS Number | 32330-92-0 | [1] |

| Molecular Formula | C₈H₁₃N₅ | [1] |

| Molecular Weight | 179.23 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available. Related compounds such as 2-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-ylamino)acetic acid have a melting point of 211–214 °C.[2] | - |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water. | - |

| pKa | Not available. The presence of the amino group and the triazine nitrogens suggests basic character. | - |

| LogP | Not available. | - |

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis would likely proceed in two steps, starting from the commercially available 2-amino-4,6-dichloro-1,3,5-triazine. The first step would be the selective replacement of one chlorine atom with a hydrogen (reduction), followed by the substitution of the remaining chlorine with piperidine. A more direct and likely approach would be the reaction of 2-amino-4-chloro-1,3,5-triazine with piperidine.

Postulated Experimental Protocol

Based on general procedures for similar reactions, the following protocol is proposed:

-

Reaction Setup: To a solution of 2-amino-4-chloro-1,3,5-triazine (1 equivalent) in a suitable solvent (e.g., 1,4-dioxane or tetrahydrofuran), add piperidine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents).

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux (typically 50-80 °C) to facilitate the substitution. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Spectroscopic Characterization (Predicted)

The structure of the synthesized compound would be confirmed by standard spectroscopic methods. The expected spectral data are as follows:

-

¹H NMR: Signals corresponding to the piperidinyl protons would be expected in the aliphatic region (δ 1.5-1.7 ppm for the β- and γ-protons and δ 3.6-3.8 ppm for the α-protons). A broad singlet for the amino protons would likely appear in the region of δ 6.0-7.0 ppm.

-

¹³C NMR: The carbon signals of the triazine ring are expected to appear in the range of δ 160-170 ppm. The piperidinyl carbons would resonate at approximately δ 24-26 ppm and δ 44-46 ppm.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (179.23 g/mol ).

Biological Activity and Potential Applications

While no specific biological activity has been reported for this compound, the 1,3,5-triazine scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties.

Known Activities of Related Compounds

-

Anticancer: Many 1,3,5-triazine derivatives have been investigated as anticancer agents. For instance, compounds with a piperidinyl-triazine core have shown cytotoxic activity against various cancer cell lines.[3][4]

-

Enzyme Inhibition: Substituted aminotriazines have been shown to inhibit various enzymes, including monoamine oxidase (MAO), which is a target for the treatment of neurological disorders.[2]

-

Antimicrobial: The triazine nucleus is also found in a number of antimicrobial agents.

Potential as a Scaffold in Drug Discovery

The simple structure of this compound, with its reactive amino group, makes it an attractive starting material for the synthesis of more complex molecules. The amino group can be readily functionalized to introduce a variety of pharmacophores, allowing for the generation of compound libraries for high-throughput screening.

Signaling Pathways

There is currently no information available in the scientific literature regarding the specific signaling pathways modulated by this compound. Research into the biological activity of this compound would be required to elucidate its mechanism of action and its effects on cellular signaling.

Conclusion

This compound is a simple heterocyclic compound with potential as a building block in medicinal chemistry. While direct experimental data is scarce, its synthesis is feasible through established methods, and its structural similarity to other biologically active triazines suggests that it and its derivatives may possess interesting pharmacological properties. This guide provides a starting point for researchers wishing to explore the chemical and biological space of this and related compounds. Further investigation is warranted to fully characterize its properties and to explore its potential in drug discovery and development.

References

- 1. 4-hydrazinyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine | C14H19N7 | CID 818593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

Technical Guide: Spectroscopic and Synthetic Profile of 4-(piperidin-1-yl)-1,3,5-triazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the compound 4-(piperidin-1-yl)-1,3,5-triazin-2-amine. Due to the limited availability of direct experimental data for this specific molecule, this guide combines predicted spectroscopic values with established experimental protocols for structurally related compounds.

Spectroscopic Data

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.5 - 7.0 | br s | 2H | -NH₂ |

| ~3.6 - 3.8 | br s | 4H | Piperidine (-CH₂-N) |

| ~1.5 - 1.7 | m | 6H | Piperidine (-CH₂) |

Note: The chemical shifts are estimations based on similar structures and may vary in an experimental setting.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~167 | Triazine C-NH₂ |

| ~165 | Triazine C-N(piperidine) |

| ~163 | Triazine C-H |

| ~44 | Piperidine C-N |

| ~25 | Piperidine β-C |

| ~24 | Piperidine γ-C |

Note: The chemical shifts are estimations and may differ in experimental analysis.

Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Data

| Ion | m/z (Predicted) |

| [M+H]⁺ | 180.14 |

| [M]⁺ | 179.13 |

Note: The predicted molecular weight is based on the chemical formula C₈H₁₃N₅.

Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted Infrared Spectroscopy Peaks

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300 - 3500 | N-H stretch (amine) |

| ~2850 - 2950 | C-H stretch (aliphatic) |

| ~1640 - 1680 | N-H bend (amine) |

| ~1540 - 1600 | C=N stretch (triazine ring) |

| ~1440 - 1480 | C-H bend (aliphatic) |

| ~1200 - 1350 | C-N stretch (piperidine and amine) |

Note: These are expected absorption ranges and may vary based on the sample preparation and instrument.

Experimental Protocols

The synthesis of this compound can be achieved through a sequential nucleophilic substitution of cyanuric chloride. The following protocol is a representative procedure based on methodologies for similar compounds.[2][3]

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Addition of Piperidine: Slowly add a solution of piperidine (1 equivalent) and a base (e.g., sodium carbonate or triethylamine, 1 equivalent) in the same solvent to the cooled solution of cyanuric chloride via the dropping funnel over a period of 1-2 hours, ensuring the temperature remains below 5 °C.

-

Reaction: Stir the reaction mixture at 0-5 °C for an additional 2-4 hours.

-

Work-up: Filter the reaction mixture to remove any precipitated salts. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine (1 equivalent) from Step 1 in a suitable solvent like 1,4-dioxane or THF in a sealed reaction vessel.

-

Addition of Ammonia: Add an excess of aqueous or gaseous ammonia to the solution.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure. The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product, this compound.

Biological Context and Signaling Pathways

Derivatives of 1,3,5-triazine are a significant class of compounds in medicinal chemistry, with several approved drugs for various diseases, including cancer. Many s-triazine derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. One of the most prominent pathways is the EGFR/PI3K/AKT/mTOR signaling cascade, which is often dysregulated in cancer.

EGFR/PI3K/AKT/mTOR Signaling Pathway

Caption: Inhibition of the EGFR signaling pathway by s-triazine derivatives.

References

A Technical Guide to the Diverse Biological Activities of Triazine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract: The triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms, represents a cornerstone in medicinal chemistry. Its derivatives, particularly the symmetrical 1,3,5-triazines (s-triazines), exhibit a remarkable breadth of biological activities.[1] This versatility has led to their development as potent anticancer, antimicrobial, and antiviral agents.[2] Triazine-based compounds often exert their effects by inhibiting critical enzymes involved in cell proliferation and survival, such as various kinases and dihydrofolate reductase.[3][4] This technical guide provides an in-depth overview of the primary biological activities of triazine compounds, focusing on their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and workflows.

Anticancer Activity

Mechanism of Action: Kinase Inhibition

A predominant anticancer mechanism for triazine compounds is the inhibition of protein kinases, which are crucial for cell signaling, growth, and proliferation.[7] Many triazine derivatives are designed to target the ATP-binding site of kinases like Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and mTOR, thereby blocking downstream signaling cascades that promote tumor growth.[3][8] Overexpression or mutation of EGFR, for example, can stimulate pathways like the RAS-RAF-MAPK and PI3K/AKT pathways, leading to increased cell proliferation and decreased apoptosis.[3][9] Triazine-based inhibitors competitively bind to the kinase domain, preventing these downstream effects.[9]

Quantitative Data: Anticancer Activity

The efficacy of triazine derivatives is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.

| Compound Class | Target | Cancer Cell Line | IC50 Value | Reference |

| Pyrazole-s-triazine (Cpd 17) | EGFR | - | 229.4 nM | [5] |

| Quinazoline-s-triazine (Cpd 12) | EGFR | - | 36.8 nM | [5] |

| s-Triazine Derivative (Cpd 14) | EGFR-TK | - | 2.54 µM | [5] |

| Pyrrolo[1,2-f][3][8][10]triazine (Cpd 19) | c-Met / VEGFR-2 | - | 2.3 nM / 5.0 nM | [11] |

| 1,3,5-Triazine Derivative (Cpd 6h) | PI3Kα / mTOR | HeLa (Cervical) | - | [12] |

| 1,3,5-Triazine Derivative (Cpd 6) | PI3Kγ | CAKI-1 (Renal) | 6.90 µM |

Signaling Pathway Diagram: EGFR Inhibition

The diagram below illustrates the simplified EGFR signaling pathway and the point of inhibition by a triazine-based tyrosine kinase inhibitor (TKI). Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, which activates downstream pathways like RAS-RAF-MAPK and PI3K-AKT, ultimately promoting cell proliferation and survival.[9] Triazine TKIs block this cascade at the receptor level.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[13][14]

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000–10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14]

-

Compound Treatment: Prepare serial dilutions of the triazine test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the various concentrations of the test compounds. Include a "no drug" control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.[13]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically 570 nm).

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[15]

Antimicrobial Activity

The triazine scaffold is integral to many compounds possessing potent antibacterial and antifungal properties.[1][16] A key target for these agents is dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of DNA precursors in both prokaryotic and eukaryotic cells.[4][17]

Mechanism of Action: DHFR Inhibition

Dihydrofolate reductase (DHFR) catalyzes the conversion of dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of thymidylate and purines.[10][17] Inhibition of DHFR depletes the cellular pool of tetrahydrofolate, which halts DNA synthesis and prevents cell growth.[10] Triazine-based DHFR inhibitors, often classified as non-classical antifolates, are designed to bind to the active site of the DHFR enzyme, blocking its function.[4][17] The selectivity of these inhibitors for bacterial or fungal DHFR over human DHFR is a critical factor in their therapeutic utility.[10]

Quantitative Data: Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the primary metric for antimicrobial activity, representing the lowest concentration of a compound that prevents visible growth of a microorganism.[18]

| Compound Class | Organism | MIC Value (µg/mL) | Reference |

| 1,3,5-Triazine (Cpd 10) | Staphylococcus aureus | Comparable to Ampicillin | [16] |

| 1,3,5-Triazine (Cpd 16) | Staphylococcus aureus | Comparable to Ampicillin | [16] |

| 1,3,5-Triazine (Cpd 13) | Escherichia coli | Comparable to Ampicillin | [16] |

| 1,3,5-Triazine (Cpd 14) | Escherichia coli | Comparable to Ampicillin | [16] |

| Substituted 1,3,5-Triazines | Salmonella typhi | Good Activity | [19] |

| Substituted 1,3,5-Triazines | Bacillus subtilis | Good Activity | [19] |

Experimental Workflow: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[20][21]

Experimental Protocol: Broth Microdilution Method

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the triazine compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[20] Reserve wells for a positive control (broth + bacteria, no compound) and a negative control (broth only).

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells after inoculation.[22]

-

Inoculation: Add a defined volume of the standardized bacterial suspension to each well of the microtiter plate (except the negative control).[18]

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[18][21]

-

MIC Determination: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no growth is observed.[22]

Antiviral Activity

Triazine derivatives have also been investigated for their antiviral properties, demonstrating activity against a range of viruses.[1][23] The mechanism often involves the inhibition of viral entry or replication processes.

Mechanism of Action

The specific antiviral mechanisms of triazine compounds can vary. Some may inhibit the fusion between the viral envelope and the host cell membrane, a critical step for the entry of enveloped viruses.[24] Others might target viral enzymes essential for replication, such as polymerases or proteases.

Quantitative Data: Antiviral Activity

Antiviral efficacy is typically measured by the 50% effective concentration (EC50), the concentration required to reduce a viral effect (like plaque formation) by 50%. A high selectivity index (SI), the ratio of cytotoxic concentration (CC50) to effective concentration (EC50), is desirable.

(Note: Specific EC50 values for triazine compounds are less commonly reported in general reviews compared to IC50 and MIC data. The table below is representative of the type of data sought.)

| Compound Class | Virus | Cell Line | EC50 Value |

| Representative Triazine | Influenza Virus | MDCK | Data Dependent |

| Representative Triazine | Herpes Simplex Virus | Vero | Data Dependent |

| Representative Triazine | Dengue Virus | BHK-21 | Data Dependent |

Experimental Workflow: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[24][25]

Experimental Protocol: Plaque Reduction Assay

-

Cell Culture: Seed a suitable host cell line (e.g., Vero, MDCK) in 24- or 48-well plates and incubate until a confluent monolayer is formed.[26]

-

Virus-Compound Incubation: Prepare serial dilutions of the triazine test compound. Mix each dilution with a standardized amount of virus (e.g., 40-80 plaque-forming units, PFU) and incubate for a set period (e.g., 1 hour) to allow the compound to interact with the virus.[26]

-

Infection: Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Allow the virus to adsorb to the cells for approximately 90 minutes.[26]

-

Overlay: After adsorption, carefully remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., agarose or carboxymethyl cellulose) containing the corresponding concentration of the test compound. This restricts virus spread to adjacent cells, leading to the formation of discrete plaques.[26][27]

-

Incubation: Incubate the plates for several days, depending on the virus replication cycle, until visible plaques are formed.[25]

-

Visualization and Counting: Aspirate the overlay, fix the cells (e.g., with a formaldehyde solution), and stain them with a dye like crystal violet.[24] Viable cells will stain, leaving the plaques (areas of cell death) as clear zones. Count the number of plaques in each well.

-

Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Determine the EC50 value from the resulting dose-response curve.[26]

Conclusion

Triazine compounds represent a privileged scaffold in drug discovery, demonstrating a wide spectrum of potent biological activities. Their efficacy as anticancer agents is often linked to the targeted inhibition of crucial kinase signaling pathways, while their antimicrobial effects frequently stem from the inhibition of essential metabolic enzymes like DHFR. The continued exploration of structure-activity relationships and the synthesis of novel derivatives promise to yield next-generation therapeutics with improved potency and selectivity. The standardized protocols and quantitative assays detailed in this guide provide a framework for the consistent and reliable evaluation of these promising compounds.

References

- 1. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Antitumor Activity of s-Triazine Derivatives: A Systematic Review | Semantic Scholar [semanticscholar.org]

- 7. WO2009093981A1 - Triazine compounds as kinase inhibitors - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. ClinPGx [clinpgx.org]

- 10. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. benchchem.com [benchchem.com]

- 15. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 18. microbe-investigations.com [microbe-investigations.com]

- 19. Synthesis and antimicrobial activity of some novel 1,3,5-triazin derivatives [wisdomlib.org]

- 20. bmglabtech.com [bmglabtech.com]

- 21. m.youtube.com [m.youtube.com]

- 22. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 26. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 27. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

In Vitro Profile of 4-(Piperidin-1-yl)-1,3,5-triazin-2-amine and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies conducted on 4-(piperidin-1-yl)-1,3,5-triazin-2-amine and its structurally related derivatives. The 1,3,5-triazine scaffold, often in combination with a piperidine moiety, has been a focal point of medicinal chemistry research due to its versatile biological activities. This document collates key findings from various studies, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows to facilitate further research and development in this area.

Core Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for a wide range of therapeutic applications, including oncology, neurodegenerative diseases, and infectious diseases. The following tables summarize the key quantitative data from these in vitro studies.

Anticancer Activity

The 1,3,5-triazine core is a common pharmacophore in the design of novel anticancer agents. The cytotoxic effects of various derivatives have been evaluated against a panel of human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5f (2-{2-amino-4-[4-(2-chlorophenyl)piperazino]- 1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrile) | Not specified | 0.45 - 1.66 | [1] |

| 19 (2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile) | MALME-3M (Melanoma) | 0.033 | [2] |

| 2c (Derivative with 3-Cl and piperidine) | MCF7 (Breast) | 4.14 | [3] |

| 2c (Derivative with 3-Cl and piperidine) | C26 (Colon) | 7.87 | [3] |

| 3c (Derivative with 3,4-diCl and pyrrolidine) | MCF7 (Breast) | 4.98 | [3] |

| 3c (Derivative with 3,4-diCl and pyrrolidine) | C26 (Colon) | 3.05 | [3] |

| 4c (Derivative with 2,4-diCl and pyrrolidine) | MCF7 (Breast) | 6.85 | [3] |

| 4c (Derivative with 2,4-diCl and pyrrolidine) | C26 (Colon) | 1.71 | [3] |

| 11 (4,4'-(6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine-2,4-diyl) dimorpholine) | MCF-7 (Breast) | 1.0 | [4] |

| 11 (4,4'-(6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine-2,4-diyl) dimorpholine) | HCT-116 (Colon) | 0.98 | [4] |

Enzyme Inhibition

Derivatives of this compound have shown inhibitory activity against several key enzymes implicated in various diseases.

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| 12d (Methyl phenyl substituted derivative) | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | [5] |

| 12m (Methyl phenyl substituted derivative) | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 | [5] |

| 12d (Methyl phenyl substituted derivative) | α-glucosidase | 36.74 ± 1.24 | [5] |

| 12d (Methyl phenyl substituted derivative) | Urease | 19.35 ± 1.28 | [5] |

| C (1,3,5-Triazine derivative) | Acetylcholinesterase (AChE) | 0.065 | [6] |

| D (1,3,5-Triazine derivative) | Acetylcholinesterase (AChE) | 0.092 | [6] |

| E (Triazinone derivative) | BACE-1 | 18.03 ± 0.01 | [6] |

| E (Triazinone derivative) | GSK-3β | 14.67 ± 0.78 | [6] |

| 3b (Sulphonamide derivative) | DPPH radical scavenging | 73.25 | [7] |

| 3h (Sulphonamide derivative) | DPPH radical scavenging | 60.18 | [7] |

| 3j (Sulphonamide derivative) | DPPH radical scavenging | 58.59 | [7] |

Receptor Antagonism

The affinity of these compounds for various receptors has also been explored, particularly in the context of inflammatory and neurological disorders.

| Compound ID | Target Receptor | Ki (nM) | pA2 | Reference |

| 6 (4-(cyclopentylmethyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine) | Histamine H4 | 63 | - | [8] |

| TR-AF-49 | Histamine H4 | 160 | - | [8] |

| 1a (1-{4-[4-(7-phenoxyheptyl)piperazin-1-yl]butyl}-1-[4-(substituted)benzyl]guanidine) | Histamine H3 | - | 8.43 | [9] |

| 1b (1-{4-[4-(7-phenoxyheptyl)piperazin-1-yl]butyl}-1-[4-(substituted)benzyl]guanidine) | Histamine H3 | - | 8.49 | [9] |

| 2a (Piperidine analogue of 1a) | Histamine H3 | - | 7.90 | [9] |

| 2b (Piperidine analogue of 1b) | Histamine H3 | - | 8.35 | [9] |

Experimental Protocols

This section details the methodologies for key in vitro experiments cited in the literature.

Cell Viability and Cytotoxicity Assays

A common method to assess the anticancer potential of the triazine derivatives is the MTT assay.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Enzyme Inhibition Assays

The inhibitory activity of the compounds against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is often determined using a modified Ellman's method.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay

-

Reaction Mixture Preparation: The reaction mixture contains a phosphate buffer (pH 8.0), a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), the test compound at various concentrations, and the acetylcholinesterase enzyme.

-

Pre-incubation: The mixture is pre-incubated for 15 minutes at 37°C.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, acetylthiocholine iodide (ATCI).

-

Absorbance Measurement: The hydrolysis of ATCI is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm using a spectrophotometer.

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited reaction. The IC50 value is determined from the dose-response curve. A similar protocol is used for BChE inhibition, with butyrylthiocholine iodide as the substrate.

Receptor Binding Assays

Radioligand binding assays are employed to determine the affinity of the compounds for specific receptors, such as the histamine H3 and H4 receptors.

Protocol: Histamine H3 Receptor Binding Assay

-

Membrane Preparation: Membranes from cells stably expressing the human histamine H3 receptor (e.g., HEK293 cells) are prepared.

-

Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [3H]Nα-methylhistamine) and various concentrations of the test compound in a binding buffer.

-

Incubation and Filtration: The mixture is incubated to allow for binding equilibrium to be reached. The reaction is then terminated by rapid filtration through a glass fiber filter to separate the bound and free radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows associated with the in vitro studies of this compound derivatives.

Caption: General experimental workflow for the synthesis and in vitro evaluation of 1,3,5-triazine derivatives.

Caption: Postulated signaling pathways affected by anticancer 1,3,5-triazine derivatives.[10][11]

Caption: A generalized workflow for determining the enzyme inhibitory activity of 1,3,5-triazine compounds.

References

- 1. Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino- s -triazine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05705A [pubs.rsc.org]

- 4. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Sulphonamides incorporating 1,3,5-triazine structural motifs show antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(piperidin-1-yl)-1,3,5-triazin-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(piperidin-1-yl)-1,3,5-triazin-2-amine derivatives, a class of compounds with significant interest in medicinal chemistry. The methodologies detailed herein focus on the prevalent and versatile approach of sequential nucleophilic substitution of cyanuric chloride. This document offers detailed experimental protocols, quantitative data for comparative analysis, and visualizations of synthetic workflows and relevant biological pathways.

Core Synthetic Strategy: Sequential Nucleophilic Substitution

The most common and cost-effective method for synthesizing substituted 1,3,5-triazines is the functionalization of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1][2] This strategy relies on the differential reactivity of the three chlorine atoms on the triazine ring. The substitution of each chlorine atom decreases the reactivity of the remaining ones, allowing for a controlled, stepwise introduction of various nucleophiles.[1]

The synthesis of this compound derivatives typically follows a three-step sequence:

-

First Substitution: Reaction of cyanuric chloride with a primary or secondary amine at a low temperature (typically 0-5 °C) to afford a monosubstituted dichlorotriazine.

-

Second Substitution: Introduction of piperidine at room temperature to yield the disubstituted chlorotriazine.

-

Third Substitution: Reaction with ammonia or a primary/secondary amine at an elevated temperature to introduce the 2-amino group and furnish the final product.

Careful control of the reaction temperature is crucial for achieving selective substitution at each step.[2]

Experimental Protocols

General Procedure for the Synthesis of 2,4-dichloro-6-(substituted-amino)-1,3,5-triazine (Monosubstituted Intermediate)

To a solution of cyanuric chloride (1.0 equivalent) in a suitable solvent such as acetone or methylene chloride (10 mL per gram of cyanuric chloride), an amine (1.0 equivalent) and a base like sodium carbonate or potassium carbonate (2.0 equivalents) are added.[2][3] The reaction mixture is stirred vigorously at 0–5 °C for 3 to 4 hours.[2][3] The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the precipitate is filtered and washed with the solvent. The solid is then dissolved in a minimal amount of water and neutralized with 1 N HCl to precipitate the product, which is then filtered, washed with water, and dried.

General Procedure for the Synthesis of 4-chloro-6-(piperidin-1-yl)-2-(substituted-amino)-1,3,5-triazine (Disubstituted Intermediate)

The monosubstituted dichlorotriazine (1.0 equivalent) is dissolved in a solvent like tetrahydrofuran (THF) or 1,4-dioxane. A base such as potassium carbonate (1.0 equivalent) is added, followed by the dropwise addition of a solution of piperidine (1.0 equivalent) in the same solvent.[3] The reaction is stirred at room temperature for 24 hours and monitored by TLC.[3] After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

General Procedure for the Synthesis of N-substituted-4-(piperidin-1-yl)-1,3,5-triazin-2-amine Derivatives (Final Product)

The disubstituted chlorotriazine (1.0 equivalent) is reacted with an excess of the desired amine (e.g., ammonia, a primary amine, or a secondary amine) in a suitable solvent like 1,4-dioxane or 1,2-dichloroethane. The reaction is typically carried out at an elevated temperature (reflux) until completion, as monitored by TLC.[1] The reaction mixture is then cooled, and the product is isolated by filtration or extraction after removal of the solvent. Purification is generally achieved by recrystallization or column chromatography.

Data Presentation

The following tables summarize quantitative data for the synthesis of representative 1,3,5-triazine derivatives, providing a basis for comparison of reaction conditions and outcomes.

Table 1: Synthesis of Disubstituted Piperidinyl-1,3,5-triazine Derivatives

| Starting Material | Reagent | Product | Yield (%) | m.p. (°C) | Reference |

| 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine | Glycine | 2-((4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)amino)acetic acid | - | - | [4] |

| 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine | Alanine | 2-((4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)amino)propanoic acid | - | - | [4] |

| 2,4-dichloro-6-(p-chlorophenylamino)-1,3,5-triazine | Hydrazine | 3-(2-(4-((4-Chlorophenyl)amino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)hydrazineylidene)indolin-2-one | 94 | 254-256 | [5] |

Table 2: Synthesis of Trisubstituted Piperidinyl-1,3,5-triazine Derivatives

| Starting Material | Reagent | Product | Yield (%) | m.p. (°C) | Reference |

| 2-chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine | Benzylidenehydrazine | 2-(2-Benzylidenehydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | 82 | 240-242 | [6] |

| 2-chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine | 4-Chlorobenzylidenehydrazine | 2-(2-(4-Chlorobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | 94 | 254-256 | [6] |

| 2-chloro-4-(piperidin-1-yl)-6-morpholino-1,3,5-triazine | Benzylidenehydrazine | 4-(4-(2-Benzylidenehydrazinyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine | 75 | 176-178 | [6] |

| 2-chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine | Pyridin-2-ylmethylenehydrazine | 2,4-Di(piperidin-1-yl)-6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine | 75 | 196-198 | [6] |

Visualizations

Synthetic Workflow

The following diagram illustrates the general stepwise synthesis of this compound derivatives from cyanuric chloride.

Potential Signaling Pathway Inhibition

Certain 1,3,5-triazine derivatives, particularly those with a piperidinyl moiety, have been investigated as kinase inhibitors, including for the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[7] Inhibition of these receptors can disrupt downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. 5-((4-Aminopiperidin-1-yl)methyl)pyrrolotriazine dual inhibitors of EGFR and HER2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Deep Dive into Piperidine-Triazines

For Immediate Release

In the dynamic landscape of drug discovery, the quest for novel molecular scaffolds that offer both potent biological activity and favorable pharmacological properties is perpetual. Among the myriad of heterocyclic compounds, the piperidine-triazine framework has emerged as a particularly promising chemotype. This technical guide delves into the core principles of the structure-activity relationship (SAR) of piperidine-triazine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle structural modifications can profoundly influence their biological effects. This guide will explore their diverse therapeutic potential, from anticancer and antiviral agents to kinase inhibitors and anti-inflammatory compounds, supported by quantitative data, detailed experimental protocols, and illustrative diagrams of key biological pathways and experimental workflows.

Unveiling the Therapeutic Potential: A Quantitative Look

The versatility of the piperidine-triazine scaffold is evident in the wide range of biological activities exhibited by its derivatives. The following tables summarize the quantitative data from various studies, offering a comparative analysis of the potency of different analogs against various biological targets.

Table 1: Anticancer and Kinase Inhibitory Activity of Piperidine-Triazine Derivatives

| Compound ID/Series | Target/Cell Line | IC50/GI50 | Reference |

| Pyrazolyl-s-triazine with indole motif | EGFR | 34.1 ± 1.58 nM | [1] |

| Pyrazolyl-s-triazine with indole motif | CDK-2 | 108.3 ± 3.12 nM | [1] |

| Pyrazolyl-s-triazine with indole motif | A549 (Lung Cancer) | 2.40 ± 0.64 µM | [1] |

| Pyrazolyl-s-triazine with indole motif | MCF-7 (Breast Cancer) | 3.28 ± 0.16 µM | [1] |

| s-Triazine tethered pyrazole moiety | EFGR Kinase | 229.4 nM | [2] |

| 2-Arylurea-1,3,5-triazine derivative | H1975 (Lung Cancer) | 0.008 ± 0.002 µM | [1] |

| s-Triazine-benzimidazole analog (piperidine substituted) | 60 human cancer cell lines | High potency | [3] |

| Trisubstituted s-triazine (piperidine containing) | MCF-7 (Breast Cancer) | 0.82 µM | [3] |

| 2-(thiophen-2-yl)-1,3,5-triazine derivative | PI3K | 7.0 nM | [4] |

| 2-(thiophen-2-yl)-1,3,5-triazine derivative | mTOR | 48 nM | [4] |

| 2-(thiophen-2-yl)-1,3,5-triazine derivative | A549 (Lung Cancer) | 0.20 ± 0.05 µM | [4] |

| [1][5][6]triazine-pyridine derivative | CDK2 | 0.007 µM | [4] |

| s-Triazine hydrazone (two-piperidine rings) | HCT-116 (Colon Cancer) | 8.8–19.5 µM | [7] |

| s-Triazine hydrazone (one morpholine, one piperidine) | MCF-7 (Breast Cancer) | 10.4–22.2 µM | [7] |

Key SAR Insights for Anticancer Activity:

-

The incorporation of a piperidine ring, often in comparison to a morpholine or piperazine, has been shown to enhance anticancer activity against certain cell lines.[1][7][8]

-

Substitutions on the triazine core, such as pyrazole and arylurea moieties, are critical for potent kinase inhibition (e.g., EGFR, PI3K, mTOR, CDK).[1][2][4]

-

The presence of electron-donating groups or specific heterocyclic rings can significantly influence cytotoxicity.[1]

Table 2: Antiviral and Antimicrobial Activity of Piperidine-Triazine Derivatives

| Compound ID/Series | Target | EC50/MIC | Reference |

| Piperidine-substituted triazine derivatives | HIV-1 (wild-type) | Low nanomolar | [5] |

| Piperidine-substituted triazine derivatives | HIV-1 Reverse Transcriptase | Lower IC50 than Nevirapine | [5] |

| 1,3,5-Triazine with piperazine structure (C35) | Potato Virus Y (PVY) | 89 ± 6 µg/mL | [9] |

| Piperidine tethered s-triazine | C. albicans | 3.191 mg/mL | [1] |

| s-Triazine with pyrazole, benzylamine, and piperidine | Various bacteria and fungi | Active | [8] |

| 2,4-dimethoxy-6-(piperazin-1-yl)-1,3,5-triazine aryl amido derivative | Various bacteria and fungi | MIC: 10 µg/mL (2-2.5 fold more potent than standards) | [10] |

Key SAR Insights for Antiviral and Antimicrobial Activity:

-

Piperidine-substituted triazines have demonstrated potent activity against HIV-1, including resistant strains.[5]

-

For anti-PVY activity, specific substitutions on the triazine ring, guided by 3D-QSAR, led to compounds with superior efficacy compared to controls.[9]

-

The presence of a piperidine ring appears to be important for antifungal activity.[8]

Illuminating the Path: Key Signaling Pathways and Workflows

To better understand the mechanism of action and the process of discovery, the following diagrams, generated using Graphviz, illustrate relevant signaling pathways and experimental workflows.

Many piperidine-triazine derivatives exert their anticancer effects by inhibiting key kinases in the PI3K/AKT/mTOR signaling cascade, a critical pathway for cell proliferation and survival.[4][11]

The synthesis of piperidine-triazine derivatives typically involves a stepwise nucleophilic substitution on a triazine core, allowing for the introduction of diverse functionalities.[2]

The "How-To": Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. The following section provides detailed methodologies for key experiments cited in the evaluation of piperidine-triazine derivatives.

General Protocol for Synthesis of Trisubstituted s-Triazine Derivatives

This protocol outlines a general procedure for the synthesis of s-triazine derivatives incorporating a piperidine moiety.

Materials:

-

2,4,6-trichlorotriazine (TCT)

-

Substituted aniline

-

Piperidine

-

Hydrazine

-

Acetyl acetone

-

Acetone

-

Water

-

Dimethylformamide (DMF)

-

Sodium carbonate

Procedure:

-

First Substitution: Dissolve 2,4,6-trichlorotriazine (TCT) in a suitable solvent (e.g., acetone). Cool the solution to 0-5 °C. Add a solution of the substituted aniline dropwise while maintaining the temperature. Stir the reaction mixture for 2-3 hours.[2]

-

Second Substitution: To the reaction mixture from step 1, add a solution of piperidine in an acetone-water mixture at 0 °C. Allow the reaction to warm to room temperature and stir overnight.[2]

-

Third Substitution: To the resulting di-substituted triazine, add hydrazine. The reaction conditions may vary depending on the reactivity of the substrate.

-

Cyclization (for pyrazole formation): The resulting hydrazine derivative is then cyclized with acetyl acetone in DMF under reflux conditions to yield the final pyrazole-containing triazine derivative.[2]

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of piperidine-triazine compounds against a specific kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compounds (piperidine-triazine derivatives) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the kinase, its specific substrate, and the test compound to the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader. The amount of product formed is inversely proportional to the inhibitory activity of the compound.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.[12][13]

MTT Assay for Anticancer Activity Assessment

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Cell culture medium

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Test compounds (piperidine-triazine derivatives)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value.[12][14]

Conclusion and Future Directions

The piperidine-triazine scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities. The structure-activity relationship studies consistently highlight the importance of the substitution pattern on both the piperidine and triazine rings for optimizing potency and selectivity. The presence of the piperidine moiety often confers advantageous physicochemical properties, contributing to improved bioactivity.

Future research in this area should continue to explore novel substitutions on the piperidine-triazine core, guided by computational modeling and 3D-QSAR studies, to design next-generation inhibitors with enhanced efficacy and safety profiles. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to synthesize and evaluate new analogs. As our understanding of the intricate interplay between structure and activity deepens, the piperidine-triazine framework will undoubtedly continue to be a source of innovative therapeutic agents for a wide range of diseases.

References

- 1. Recent biological applications of heterocyclic hybrids containing s -triazine scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05953G [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of piperidine-substituted triazine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure [mdpi.com]

- 10. jocpr.com [jocpr.com]

- 11. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Substituted Triazines for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of substituted triazines, a class of heterocyclic compounds with significant and diverse applications in medicinal chemistry. Triazine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[1] Understanding their physicochemical properties is paramount for optimizing their therapeutic potential, guiding structure-activity relationship (SAR) studies, and developing effective drug delivery systems.

Quantitative Physicochemical Data of Substituted Triazines

The following tables summarize key physicochemical parameters for various classes of substituted triazines. These parameters are critical for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.

Table 1: Physicochemical Properties of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists

| Compound | CLogP | pIC50 | Ligand Lipophilic Efficiency (LLE) | Reference |

| 1 | 5.8 | 7.9 | 2.1 | [2] |

| 42 | 4.9 | 8.5 | 3.6 | [2] |

| 59 | 6.2 | 7.5 | 1.3 | [2] |

| 60 | 5.4 | 8.1 | 2.7 | [2] |

| 71 | 5.9 | 7.8 | 1.9 | [2] |

| 72 | 6.4 | 7.3 | 0.9 | [2] |

| 73 | 6.8 | 7.1 | 0.3 | [2] |

| 90 | 5.7 | 8.2 | 2.5 | [2] |

CLogP: Calculated Logarithm of the partition coefficient for n-octanol/water. pIC50: Negative log of the half-maximal inhibitory concentration. LLE: Ligand Lipophilic Efficiency (pIC50 - CLogP).

Table 2: Physicochemical Properties of Triazine-based Pesticides

| Compound | Solubility in Water (mg/L at 25°C) | Log Kow | Reference |

| Atrazine | 33 | 2.61 | [3] |

| Cyanazine | 171 | 2.22 | [3] |

| Simazine | 5 | 2.18 | [3] |

Log Kow: Logarithm of the octanol-water partition coefficient.

Table 3: Physicochemical Properties of other Bioactive Triazine Derivatives

| Compound Class | Property | Value Range | Reference |

| 4,6-di(substituted)amino-1,2-dihydro-1,3,5-triazines | ClogP | 5.1 - 7.5 | [4] |

| Triazolo[5,1-c][1][5][6]triazines | pKa (in N,N-dimethylformamide) | 2 - 8 | [7] |

Experimental Protocols for Determining Physicochemical Properties

Detailed and reproducible experimental protocols are essential for characterizing novel substituted triazines. The following are methodologies for determining key physicochemical parameters.

Determination of Aqueous Solubility (Thermodynamic Method)

This protocol determines the equilibrium solubility of a compound in an aqueous medium.

Materials:

-

Substituted triazine compound (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

HPLC-grade water and acetonitrile

-

Vials with screw caps

-

Shaker or rotator

-

0.22 µm syringe filters

-

HPLC system with UV detector or LC-MS/MS

Procedure:

-

Add an excess amount of the solid triazine compound to a vial containing a known volume of PBS (pH 7.4).

-

Cap the vials tightly and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for 24 hours to ensure equilibrium is reached.[8]

-

After 24 hours, visually inspect the samples to confirm the presence of undissolved solid.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with an appropriate solvent (e.g., acetonitrile/water mixture) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved triazine derivative using a validated HPLC-UV or LC-MS/MS method with a standard curve.

-

The determined concentration represents the thermodynamic solubility of the compound.

Determination of the Octanol-Water Partition Coefficient (LogP/LogD)

The shake-flask method is the traditional approach for the experimental determination of LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH).

Materials:

-

Substituted triazine compound

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (e.g., PBS pH 7.4, pre-saturated with n-octanol)

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Prepare a stock solution of the triazine compound in either water/buffer or n-octanol.

-

In a centrifuge tube, add equal volumes of the pre-saturated n-octanol and the pre-saturated aqueous phase.

-

Add a small volume of the stock solution to the biphasic system, ensuring the final concentration is within the analytical detection limits.

-

Securely cap the tube and shake vigorously for a predetermined time (e.g., 1-2 hours) to allow for partitioning equilibrium.

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully collect an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the triazine compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P or D) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP or LogD value is the logarithm (base 10) of the partition coefficient.

Determination of pKa by Potentiometric Titration

This method is suitable for determining the acid dissociation constant (pKa) of ionizable triazine derivatives.

Materials:

-

Substituted triazine compound

-

Appropriate solvent (e.g., water, co-solvent mixtures like ethanol-water)

-

Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

-

Potentiometer with a pH electrode

-

Burette

-

Stirrer

Procedure:

-

Calibrate the pH electrode using standard buffer solutions.

-

Dissolve a known amount of the triazine compound in a specific volume of the chosen solvent.

-

If the compound is a base, titrate the solution with the standardized acid solution. If it is an acid, titrate with the standardized base solution.

-

Record the pH of the solution after each incremental addition of the titrant.

-

Continue the titration well past the equivalence point.

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point. For more accurate results, the data can be analyzed using computational methods or by plotting the first and second derivatives of the titration curve.[7][9]

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by substituted triazines and a general experimental workflow for their characterization.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

Many triazine derivatives exhibit anticancer activity by inhibiting key kinases in the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[5][6][10]

Caption: Inhibition of the PI3K/AKT/mTOR pathway by substituted triazines.

Inhibition of the NF-κB Signaling Pathway

Certain triazine derivatives can inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses.[1][11]

Caption: Inhibition of the NF-κB signaling pathway by substituted triazines.

Antagonism of the G-Protein-Coupled Receptor 84 (GPR84)

Substituted triazines have been developed as potent antagonists of GPR84, a receptor implicated in inflammatory diseases.[2][12][13]

Caption: Competitive antagonism of the GPR84 receptor by substituted triazines.

General Workflow for Physicochemical Characterization

This diagram outlines a typical workflow for the synthesis and physicochemical characterization of novel substituted triazines.

Caption: Workflow for synthesis and physicochemical characterization of triazines.

References

- 1. A new ditriazine inhibitor of NF-kappaB modulates chronic inflammation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solubility of triazine pesticides in pure and modified subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel 4,6-di(substituted)amino-1,2-dihydro-1,3,5-triazine derivatives as topical antiseptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of triazine-benzimidazoles as selective inhibitors of mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 7. elar.urfu.ru [elar.urfu.ru]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and structure-activity relationship study of triazine-based inhibitors of the DNA binding of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Investigating the Structure-Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of 4-(piperidin-1-yl)-1,3,5-triazin-2-amine: A Technical Guide to Homology Modeling and Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies required to identify potential protein targets of novel chemical entities, using 4-(piperidin-1-yl)-1,3,5-triazin-2-amine as a case study, and subsequently generate high-quality homology models for structure-based drug design. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of the drug discovery pipeline.

Introduction: The Challenge of Target Identification

The elucidation of a small molecule's mechanism of action is a critical step in drug development. For novel compounds such as this compound, identifying the specific protein target(s) is paramount. While derivatives of the 1,3,5-triazine scaffold have been associated with a range of biological activities, including anti-proliferative and enzyme inhibitory effects, the precise molecular targets often remain unknown. This guide outlines a systematic workflow, combining experimental and computational approaches, to first identify and then model the potential protein targets of such compounds.

Experimental Target Identification Protocols

Several experimental techniques can be employed to identify the protein targets of a small molecule. Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful and widely used approach.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This method involves the immobilization of the small molecule (the "bait") on a solid support to capture its interacting protein partners (the "prey") from a cell lysate. The captured proteins are then eluted and identified by mass spectrometry.

Experimental Protocol:

-

Probe Synthesis: A derivative of this compound is synthesized with a linker arm suitable for immobilization, ensuring the core pharmacophore remains accessible for protein binding.

-

Immobilization: The synthesized probe is covalently attached to a solid support, such as agarose beads.

-

Cell Lysate Preparation: A cell lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative activity is observed) is prepared, ensuring the preservation of protein integrity.

-

Affinity Purification: The cell lysate is incubated with the immobilized probe. Non-specifically bound proteins are washed away, and the specifically bound proteins are eluted.

-

Mass Spectrometry: The eluted proteins are identified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation:

The results of an AC-MS experiment can be summarized in a table, highlighting the identified proteins and their respective scores, which indicate the confidence of the identification.

| Protein ID (UniProt) | Protein Name | Gene Name | Mascot Score | Sequence Coverage (%) | Unique Peptides |

| P00533 | Epidermal growth factor receptor | EGFR | 345 | 28 | 15 |

| P04626 | Serine/threonine-protein kinase A-Raf | ARAF | 289 | 22 | 11 |

| Q02750 | Mitogen-activated protein kinase 1 | MAPK1 | 256 | 31 | 9 |

| P28482 | Mitogen-activated protein kinase 3 | MAPK3 | 241 | 29 | 8 |

Table 1: Hypothetical results from an affinity chromatography-mass spectrometry experiment to identify protein targets of this compound.

Based on these hypothetical results, Epidermal Growth Factor Receptor (EGFR), a well-known protein kinase involved in cancer, is identified as a high-confidence hit and will be used as the target for the subsequent homology modeling workflow.

Experimental Workflow for Target Identification

Homology Modeling of the Target Protein

Once a target protein is identified, and if its experimental structure is unavailable, homology modeling can be used to build a three-dimensional model based on the structures of homologous proteins.

Homology Modeling Workflow